4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid
Description
4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-triazine core with a hydroxy group at position 4 and a carboxylic acid moiety at position 6. Its structure combines aromatic and heteroatom-rich systems, which are critical for interactions in biological or catalytic applications.
Properties
Molecular Formula |
C6H4N4O3 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]triazine-6-carboxylic acid |
InChI |
InChI=1S/C6H4N4O3/c11-5-2-1-3(6(12)13)7-4(2)8-10-9-5/h1H,(H,12,13)(H2,7,8,9,11) |
InChI Key |
AHNRIOYDKYLVRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1C(=O)NN=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Derivatives
Biological Activity
4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid (C7H6N4O3) is a heterocyclic compound notable for its pyrrolo-triazine structure. This compound features both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, contributing to its diverse biological activities. Recent studies have highlighted its potential as a pharmacological agent, particularly in the context of neurological disorders.
Chemical Structure and Properties
The molecular weight of 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid is approximately 194.15 g/mol. The presence of nitrogen and oxygen heteroatoms allows for significant chemical reactivity and potential interactions with biological targets.
Key Features:
- Molecular Formula: C7H6N4O3
- Functional Groups: Hydroxyl group and carboxylic acid group
- Molecular Weight: 194.15 g/mol
Research indicates that 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid acts as an inhibitor of d-amino acid oxidase (DAAO). DAAO plays a crucial role in the metabolism of neurotransmitters, particularly d-serine, which is a co-agonist at NMDA receptors. Inhibition of DAAO may enhance d-serine levels and has therapeutic implications for conditions such as schizophrenia and depression.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:
Comparative Analysis with Related Compounds
A comparison table highlights some structurally similar compounds and their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate | C8H8N4O3 | Methyl ester derivative with similar biological activity |
| Ethyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate | C9H10N4O3 | Ethyl ester variant; potentially different pharmacokinetics |
| 6-Hydroxy-1,2,4-triazine derivatives | C7H5N5O | Related triazine structure; known for DAAO inhibition |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolo-triazines:
- Study on DAAO Inhibition : A study demonstrated that the compound effectively inhibits DAAO activity in vitro, suggesting its potential role in managing neurological disorders by regulating neurotransmitter levels.
- Anticancer Potential : Research into related triazine derivatives has revealed their ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of key apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
